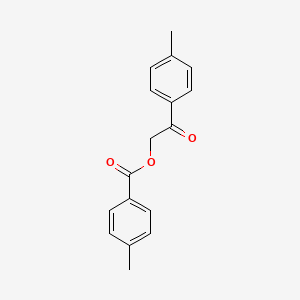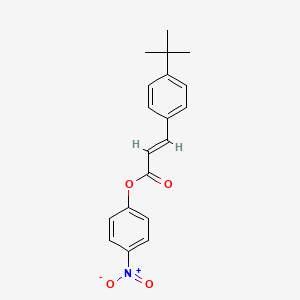
4-nitrophenyl 3-(4-tert-butylphenyl)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-nitrophenyl 3-(4-tert-butylphenyl)acrylate is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a derivative of acrylate, which is widely used in various fields of chemistry. The chemical structure of 4-nitrophenyl 3-(4-tert-butylphenyl)acrylate is shown below:
Wirkmechanismus
The mechanism of action of 4-nitrophenyl 3-(4-tert-butylphenyl)acrylate is not fully understood. However, it is believed that the compound undergoes a photochemical reaction when exposed to light. This reaction results in the formation of a radical species, which can react with other molecules in the system.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-nitrophenyl 3-(4-tert-butylphenyl)acrylate have not been extensively studied. However, it has been shown to have low toxicity levels in vitro studies. It is important to note that this compound should only be handled by trained professionals in a laboratory setting.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-nitrophenyl 3-(4-tert-butylphenyl)acrylate in lab experiments is its versatility. This compound can be used as a building block for the synthesis of various materials, making it a valuable tool for researchers in different fields. However, one of the limitations of using this compound is its sensitivity to light. This can make it difficult to handle and store, requiring special precautions to be taken.
Zukünftige Richtungen
There are several future directions for research on 4-nitrophenyl 3-(4-tert-butylphenyl)acrylate. One potential area of research is in the development of new materials with unique properties. This compound has already shown promising results in the synthesis of polymers, but further studies are needed to fully understand its potential. Another area of research is in the study of the photochemical properties of this compound. Understanding the mechanism of action of 4-nitrophenyl 3-(4-tert-butylphenyl)acrylate could lead to the development of new photoresponsive materials. Finally, more studies are needed to fully understand the toxicity and environmental impact of this compound. This will be important for ensuring safe handling and disposal of 4-nitrophenyl 3-(4-tert-butylphenyl)acrylate in the future.
Synthesemethoden
The synthesis of 4-nitrophenyl 3-(4-tert-butylphenyl)acrylate involves the reaction of 4-nitrophenol and 4-tert-butylcinnamic acid in the presence of a catalyst. The reaction is carried out in a solvent, such as dichloromethane or ethanol, under reflux conditions. The product is then purified using column chromatography to obtain pure 4-nitrophenyl 3-(4-tert-butylphenyl)acrylate.
Wissenschaftliche Forschungsanwendungen
4-nitrophenyl 3-(4-tert-butylphenyl)acrylate has been extensively studied for its potential applications in various fields of science. One of the main areas of research is in the development of new materials with unique properties. This compound has been used as a building block for the synthesis of polymers, which have shown promising properties such as high thermal stability and mechanical strength.
Eigenschaften
IUPAC Name |
(4-nitrophenyl) (E)-3-(4-tert-butylphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-19(2,3)15-7-4-14(5-8-15)6-13-18(21)24-17-11-9-16(10-12-17)20(22)23/h4-13H,1-3H3/b13-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCUUAWCVNSMFMF-AWNIVKPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-nitrophenyl (2E)-3-(4-tert-butylphenyl)prop-2-enoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

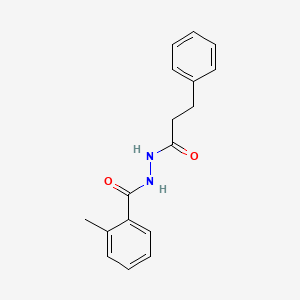
![{5-bromo-2-[(3-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5692909.png)

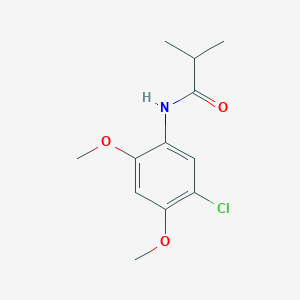

![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B5692939.png)
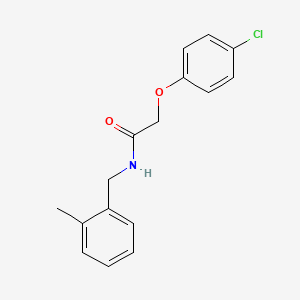
![3-(2-chlorophenyl)-N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5692961.png)
![3-(2-furyl)-N-{[(3-pyridinylmethyl)amino]carbonothioyl}acrylamide](/img/structure/B5692989.png)
![N-(4-fluorophenyl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5692993.png)
![5-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-5-oxopentanoic acid](/img/structure/B5692998.png)

